3-Butenyl-d2 Tosylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

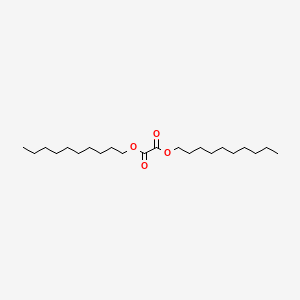

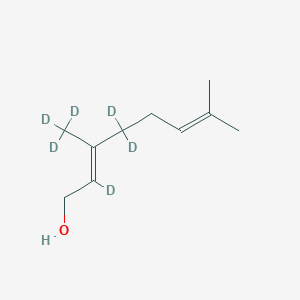

3-Butenyl-d2 Tosylate: is a deuterium-labeled compound with the molecular formula C11H12D2O3S and a molecular weight of 228.3 g/mol . It is also known by other names such as 1-Tosyloxy-3-butene-d2 and 3-Buten-1-ol-d2 Tosylate . This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Butenyl-d2 Tosylate is typically synthesized through the tosylation of 3-buten-1-ol-d2. The reaction involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butenyl-d2 Tosylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol are commonly used.

Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are typically employed.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alkyl halides, ethers, or amines.

Elimination Reactions: The major product is typically an alkene.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Butenyl-d2 Tosylate is used as a stable isotope-labeled compound in various chemical studies. It serves as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology and Medicine: In biological research, deuterium-labeled compounds like this compound are used to study metabolic pathways and enzyme mechanisms. They help in tracing the incorporation and transformation of molecules within biological systems.

Industry: In industrial applications, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its stable isotope labeling makes it valuable for quality control and analytical purposes.

Wirkmechanismus

The mechanism of action of 3-Butenyl-d2 Tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group (p-toluenesulfonate) is a good leaving group due to its ability to stabilize the negative charge through resonance delocalization . This property facilitates the formation of new bonds in substitution reactions and the formation of alkenes in elimination reactions .

Vergleich Mit ähnlichen Verbindungen

3-Butenyl Tosylate: The non-deuterated version of 3-Butenyl-d2 Tosylate, used in similar reactions but without the benefits of stable isotope labeling.

3-Buten-1-ol Tosylate: Another similar compound, differing in the position of the tosylate group.

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This labeling provides distinct advantages in analytical chemistry, such as improved sensitivity and specificity in NMR and mass spectrometry studies. Additionally, deuterium-labeled compounds are less prone to metabolic degradation, making them valuable in biological and pharmaceutical research.

Eigenschaften

Molekularformel |

C11H14O3S |

|---|---|

Molekulargewicht |

228.31 g/mol |

IUPAC-Name |

1,1-dideuteriobut-3-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3/i9D2 |

InChI-Schlüssel |

RMVHRBRSQIDTKT-KNXIQCGSSA-N |

Isomerische SMILES |

[2H]C([2H])(CC=C)OS(=O)(=O)C1=CC=C(C=C1)C |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)

![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)

![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)